2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone
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Overview
Description
2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H25N5O2S and its molecular weight is 399.51. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of this compound typically involves the following key steps:
Formation of the 1H-indol-3-yl moiety: : This step often includes a Fischer indole synthesis or similar methods.
Synthesis of the 4-(2-methoxyethyl)-1,2,4-triazole unit: : Usually achieved through cyclization reactions involving appropriate hydrazines and esters.
Thiol Substitution: : The triazole and indole moieties are linked via a thiol substitution reaction.
Formation of the piperidine unit: : The final step involves linking the thiol group to the piperidine via a nucleophilic substitution reaction.
Industrial Production Methods: : Industrial-scale production might utilize continuous flow synthesis to optimize reaction conditions and enhance yield. Advanced techniques like microwave-assisted synthesis and solvent-free reactions could also be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo several types of reactions, including:
Oxidation: : Typically involves reagents like potassium permanganate.
Reduction: : Often employs hydride donors like sodium borohydride.
Substitution: : Both nucleophilic and electrophilic substitutions can be performed using appropriate halides and nucleophiles.
Common Reagents and Conditions: : Reactions typically use standard organic solvents such as dichloromethane, methanol, or ethanol, with temperatures ranging from room temperature to reflux conditions.
Major Products Formed:
Scientific Research Applications: : The compound's versatile structure makes it significant in various fields:
Chemistry: : Used in the development of new synthetic pathways and reaction mechanisms.
Biology: : Investigated for potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Studied as a potential pharmacophore in drug design, particularly in the development of novel therapeutics.
Industry: : Utilized in the creation of advanced materials, including polymers and coatings.
Mechanism of Action
Mechanism: : The exact mechanism depends on its application. For biological activities, it might interact with specific enzymes or receptors, altering their activity.
Molecular Targets and Pathways: : Typically involves binding to active sites on proteins or interfering with cellular pathways, resulting in therapeutic effects or industrial utility.
Comparison with Similar Compounds: : Compared to similar compounds, such as:
Other Indole Derivatives: : The unique combination of indole, triazole, and piperidine moieties makes it distinct in its reactivity and applications.
Triazole-Linked Compounds: : Its specific substitution pattern and functional group integration offer unique chemical properties.
Piperidine-Containing Compounds: : The incorporation of piperidine adds a distinctive dimension to its structural and functional versatility.
The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone stands out due to its multifunctional nature and the potential for broad applications across different scientific fields.
Properties
IUPAC Name |
2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2S/c1-27-12-11-25-19(16-13-21-17-8-4-3-7-15(16)17)22-23-20(25)28-14-18(26)24-9-5-2-6-10-24/h3-4,7-8,13,21H,2,5-6,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXVMHFGHBOMBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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